
159453-08-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 159453-08-4 is known as [pTyr5] epidermal growth factor receptor (988-993). This compound is derived from the autophosphorylation site (Tyr992) of the epidermal growth factor receptor (EGFR 988-993). It is a peptide with significant biological activity, particularly in the context of cellular signaling pathways .
Preparation Methods
The synthesis of [pTyr5] epidermal growth factor receptor (988-993) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high purity and yield .
Chemical Reactions Analysis
[pTyr5] epidermal growth factor receptor (988-993) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine, using reagents like hydrogen peroxide.
Reduction: Disulfide bonds within the peptide can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common reagents and conditions used in these reactions include mild oxidizing or reducing agents and specific pH conditions to ensure selective reactions. Major products formed from these reactions include modified peptides with altered biological activity .
Scientific Research Applications
[pTyr5] epidermal growth factor receptor (988-993) has numerous scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving the epidermal growth factor receptor.
Medicine: Studied for its potential therapeutic applications in cancer treatment, as it can modulate signaling pathways involved in cell proliferation and survival.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of [pTyr5] epidermal growth factor receptor (988-993) involves its interaction with the epidermal growth factor receptor. Upon binding, it mimics the natural autophosphorylation process at the Tyr992 site, leading to the activation of downstream signaling pathways. These pathways include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, which are crucial for cell growth, differentiation, and survival .
Comparison with Similar Compounds
[pTyr5] epidermal growth factor receptor (988-993) can be compared with other similar peptides derived from autophosphorylation sites of receptor tyrosine kinases. Similar compounds include:
[pTyr5] insulin receptor (988-993): Derived from the autophosphorylation site of the insulin receptor, involved in glucose metabolism.
[pTyr5] platelet-derived growth factor receptor (988-993): Derived from the autophosphorylation site of the platelet-derived growth factor receptor, involved in wound healing and angiogenesis.
The uniqueness of [pTyr5] epidermal growth factor receptor (988-993) lies in its specific interaction with the epidermal growth factor receptor and its role in modulating signaling pathways critical for cancer research .
Properties
CAS No. |
159453-08-4 |
|---|---|
Molecular Formula |
C₃₁H₄₅N₆O₁₇P |
Molecular Weight |
804.69 |
sequence |
One Letter Code: DADE-pTyr-L |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


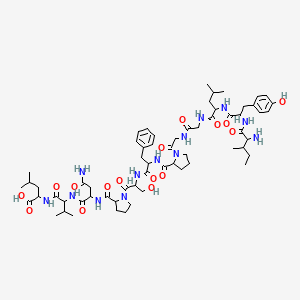
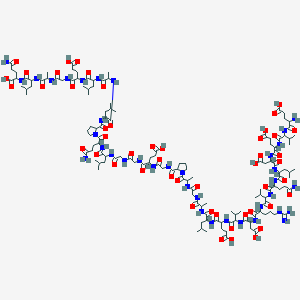
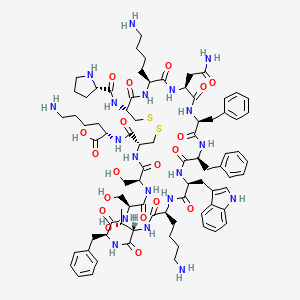
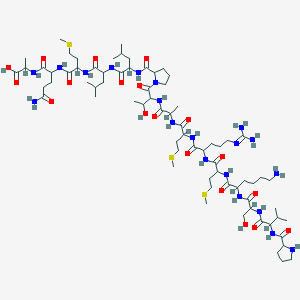

![6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B612711.png)
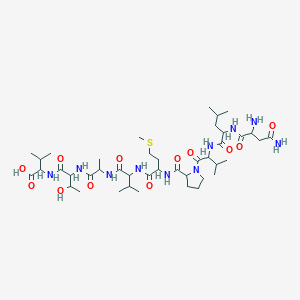

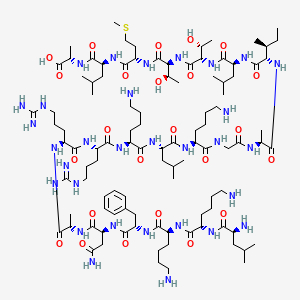
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid](/img/structure/B612723.png)
